molecular formula C18H26N2O2 B6979428 5-cyclopropyl-N-(2-methyl-2-phenoxypropyl)pyrrolidine-2-carboxamide

5-cyclopropyl-N-(2-methyl-2-phenoxypropyl)pyrrolidine-2-carboxamide

Cat. No.: B6979428
M. Wt: 302.4 g/mol
InChI Key: JJHFBQTYFKZUKA-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2-methyl-2-phenoxypropyl)pyrrolidine-2-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a cyclopropyl group, a pyrrolidine ring, and a phenoxypropyl moiety

Properties

IUPAC Name

5-cyclopropyl-N-(2-methyl-2-phenoxypropyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,22-14-6-4-3-5-7-14)12-19-17(21)16-11-10-15(20-16)13-8-9-13/h3-7,13,15-16,20H,8-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHFBQTYFKZUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1CCC(N1)C2CC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-methyl-2-phenoxypropyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or a cyclopropylcarbene precursor.

    Attachment of the Phenoxypropyl Moiety: The phenoxypropyl group can be attached through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(2-methyl-2-phenoxypropyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, phenol derivatives, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-cyclopropyl-N-(2-methyl-2-phenoxypropyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2-methyl-2-phenoxypropyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-cyclopropyl-N-(2-methyl-2-phenoxypropyl)pyrrolidine-2-carboxamide: shares structural similarities with other pyrrolidine derivatives, such as:

Uniqueness

  • The presence of the cyclopropyl group and the phenoxypropyl moiety distinguishes this compound from other similar compounds. These structural features contribute to its unique chemical properties and potential applications in various fields of research.

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